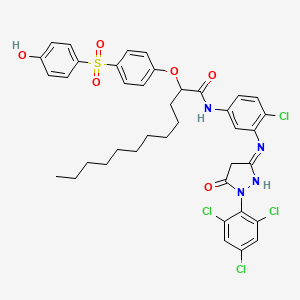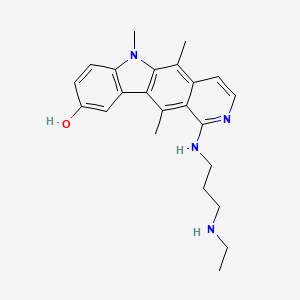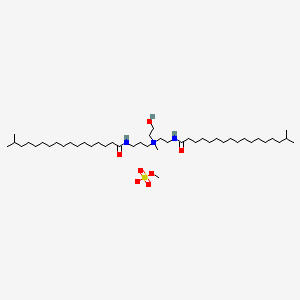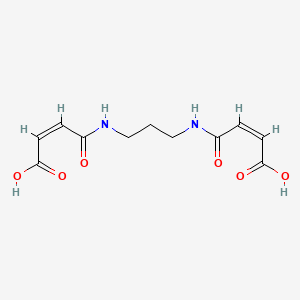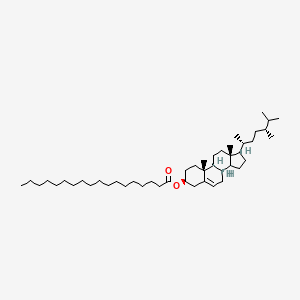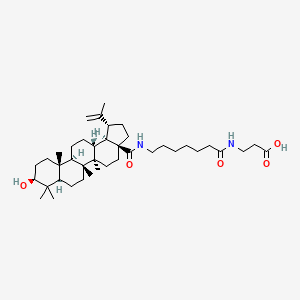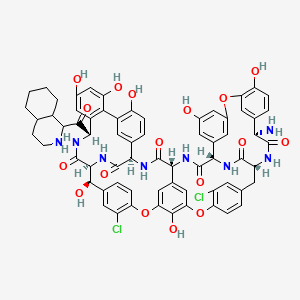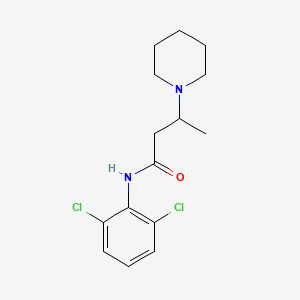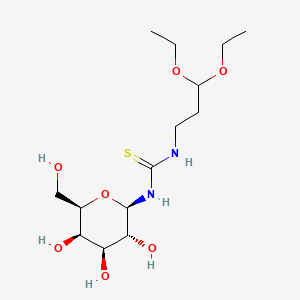
N-(3,3-Diethoxypropyl)-N'-beta-galactopyranosylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(3,3-Diéthoxypropyl)-N’-bêta-galactopyranosylthiourée est un composé synthétique qui a suscité l’intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé se caractérise par la présence d’un groupe thiourée lié à un fragment bêta-galactopyranosyle et à une chaîne 3,3-diéthoxypropyle. La combinaison de ces groupes fonctionnels confère des propriétés chimiques distinctives, ce qui en fait un sujet de recherche précieux en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(3,3-Diéthoxypropyl)-N’-bêta-galactopyranosylthiourée implique généralement la réaction de la 3,3-diéthoxypropylamine avec l’isothiocyanate de bêta-galactopyranosyle. La réaction est réalisée dans un solvant approprié, tel que le chloroforme ou le dichlorométhane, à des températures contrôlées. Le mélange réactionnel est agité pendant plusieurs heures pour assurer une conversion complète des réactifs en produit souhaité. Le composé résultant est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir un produit de haute pureté .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la N-(3,3-Diéthoxypropyl)-N’-bêta-galactopyranosylthiourée ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, pour maximiser le rendement et minimiser les impuretés. La production industrielle peut également impliquer l’utilisation de réacteurs automatisés et de systèmes à flux continu pour améliorer l’efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3,3-Diéthoxypropyl)-N’-bêta-galactopyranosylthiourée peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe thiourée peut être oxydé pour former des dérivés sulfonyle.
Réduction : Le composé peut être réduit pour donner les amines correspondantes.
Substitution : Les groupes éthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés sulfonyle.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
La N-(3,3-Diéthoxypropyl)-N’-bêta-galactopyranosylthiourée a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme unité de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son potentiel en tant que sonde biochimique en raison de sa capacité à interagir avec des biomolécules spécifiques.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, y compris des activités antimicrobiennes et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux ayant des propriétés fonctionnelles spécifiques.
Mécanisme D'action
Le mécanisme d’action de la N-(3,3-Diéthoxypropyl)-N’-bêta-galactopyranosylthiourée implique son interaction avec des cibles moléculaires spécifiques. Le groupe thiourée peut former des liaisons hydrogène avec diverses biomolécules, influençant ainsi leur activité. Le fragment bêta-galactopyranosyle peut faciliter la liaison aux protéines reconnaissant les glucides, telles que les lectines, modulant ainsi les voies biologiques. Les effets du composé sont médiés par ces interactions, conduisant à des modifications des processus cellulaires et des voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2,2-Diméthoxyéthyl)-9H-purin-6-amine : Structure similaire en raison de la présence d’un groupe éthoxy et d’un hétérocycle azoté.
N-(3,3-Diéthoxypropyl)-9H-purin-6-amine : Partage la chaîne 3,3-diéthoxypropyle.
N-(4,4-Diéthoxybutyl)-9H-purin-6-amine : Contient une chaîne alkyle substituée par éthoxy plus longue.
Unicité
La N-(3,3-Diéthoxypropyl)-N’-bêta-galactopyranosylthiourée est unique en raison de la combinaison du groupe thiourée et du fragment bêta-galactopyranosyle. Cette double fonctionnalité confère des propriétés chimiques et biologiques distinctives, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
91146-97-3 |
|---|---|
Formule moléculaire |
C14H28N2O7S |
Poids moléculaire |
368.45 g/mol |
Nom IUPAC |
1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C14H28N2O7S/c1-3-21-9(22-4-2)5-6-15-14(24)16-13-12(20)11(19)10(18)8(7-17)23-13/h8-13,17-20H,3-7H2,1-2H3,(H2,15,16,24)/t8-,10+,11+,12-,13-/m1/s1 |
Clé InChI |
TWGYQGIBGAJZKT-UUWLPUTASA-N |
SMILES isomérique |
CCOC(CCNC(=S)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OCC |
SMILES canonique |
CCOC(CCNC(=S)NC1C(C(C(C(O1)CO)O)O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


